4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis .
Mode of Action
The compound 4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide interacts with its targets through its carbonyl and cyano functions, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The compound this compound affects the biochemical pathways involved in the synthesis of various organic heterocycles .
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities .
Preparation Methods
The synthesis of 4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of N,N-dimethylbenzamide with cyanoacetic acid or its derivatives under specific conditions . The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Chemical Reactions Analysis
4-[(Cyanoacetyl)amino]-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzamides and heterocyclic compounds .
Scientific Research Applications
4-[(Cyanoacetyl)amino]-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-[(Cyanoacetyl)amino]-N,N-dimethylbenzamide can be compared with other cyanoacetamide derivatives, such as:
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
4-[(2-cyanoacetyl)amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)12(17)9-3-5-10(6-4-9)14-11(16)7-8-13/h3-6H,7H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQAREMCYDXCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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